(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Description
(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a chiral piperazine derivative characterized by:
- Stereochemistry: (2R) configuration at the second carbon of the piperazine ring.
- Substituents: A methyl group at position 1 and a tert-butoxycarbonyl (Boc) protecting group at position 4.
- Functional groups: A carboxylic acid at position 2.
This compound serves as a critical intermediate in pharmaceutical synthesis, leveraging the Boc group for temporary amine protection and the carboxylic acid for further functionalization . Its stereochemistry makes it valuable in enantioselective drug design, particularly for targeting chiral biomolecules.
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)8(7-13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)/t8-/m1/s1 |
InChI Key |
VWZNEKDBBGXKOE-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Protocol
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Stereoselective carboxylation at 2-position | Starting piperazine derivative treated with carboxylation agents or hydrolysis of ester precursors under chiral control | Ensures (2R) stereochemistry |
| 2 | Methylation of 1-position nitrogen | Methyl iodide or methyl sulfate with base (e.g., K2CO3) in polar aprotic solvent (e.g., DMF) | Controlled to avoid over-alkylation |
| 3 | Protection of 4-position nitrogen with Boc group | Di-tert-butyl dicarbonate (Boc2O) with base (e.g., triethylamine) in solvent like THF or dichloromethane | Boc group is base-labile, orthogonal to other protections |
| 4 | Purification | Flash chromatography or recrystallization | Purity > 95% confirmed by HPLC |
Reaction Conditions Optimization
Temperature: Typically 0–25 °C for Boc protection to minimize side reactions.
Solvent: THF, dichloromethane, or DMF depending on step.
Base: Triethylamine or sodium carbonate to neutralize acid byproducts.
Time: Reaction times vary from 1 to 24 hours depending on step and scale.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): Used to confirm purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of Boc group (tert-butyl protons at δ ~1.4 ppm), methyl group on nitrogen, and carboxylic acid functionalities. Stereochemistry is verified by coupling constants and chiral shift reagents if necessary.
Mass Spectrometry (ESI-MS): Confirms molecular weight consistent with the expected formula.
Comparative Data Table of Related Piperazine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Preparation Highlights |
|---|---|---|---|---|
| (2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | C11H21N2O4 | ~246.3 | Methyl at N1, Boc at N4, carboxylic acid at C2 (2R) | Multi-step synthesis with stereoselective carboxylation, methylation, Boc protection |
| (2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | C14H26N2O4 | 286.37 | tert-butyl at C4, Boc at N1, carboxylic acid at C2 (2R) | Reaction of tert-butyl carbamate with piperazine derivatives under controlled conditions |
| (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid | C23H26N2O6 | 426.46 | Boc and Fmoc protecting groups, carboxylic acid at C2 (R) | Sequential protection with Boc and Fmoc groups, used in peptide synthesis |
Research Findings and Notes
The Boc protecting group at the 4-position is introduced to prevent unwanted reactions at this nitrogen during subsequent synthetic steps. It is stable under neutral and basic conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid).
The methyl group at the 1-position is introduced to modulate the compound’s chemical properties, such as solubility and reactivity.
The stereochemistry at the 2-position is critical for biological activity and is controlled either by chiral starting materials or stereoselective synthesis.
Purification techniques such as flash chromatography and recrystallization are essential to achieve high purity, which is confirmed by HPLC and NMR.
The compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Drug Development
The piperazine moiety is prevalent in many pharmaceutical agents due to its ability to interact with various biological targets. Research has indicated that derivatives of piperazine can exhibit a range of pharmacological activities, including:
- Antidepressant effects by modulating serotonin receptors.
- Antipsychotic properties through dopamine receptor antagonism.
Case Study: Antidepressant Activity
A study investigated the antidepressant-like effects of piperazine derivatives in rodent models. The results demonstrated that certain modifications to the piperazine structure enhanced serotonin receptor affinity, leading to improved efficacy compared to existing antidepressants .
Anticancer Research
Piperazine derivatives have been studied for their potential anticancer properties. The compound can serve as a scaffold for synthesizing new anticancer agents that target specific pathways involved in tumor growth and metastasis.
Case Study: Inhibition of Tumor Growth
In vitro studies have shown that piperazine-based compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
Neuropharmacology
Research has suggested that compounds containing piperazine rings may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
A recent investigation highlighted the neuroprotective properties of piperazine derivatives against oxidative stress-induced neuronal damage. These findings indicate potential applications in conditions like Alzheimer's disease .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which (2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural distinctions among piperazine derivatives include substituent types, protecting groups, and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Stereochemical Considerations
- Enantiomeric Purity : The target compound’s (2R) configuration is achieved via biocatalytic methods, such as amidase-mediated resolution of racemic mixtures (e.g., using Klebsiella terrigena), which provides >99% enantiomeric excess (ee) for (S)-piperazine-2-carboxylic acid derivatives . In contrast, the (2S)-enantiomer of CPP (a related NMDA antagonist) shows distinct receptor-binding affinities .
- Synthetic Utility : The (2R) configuration is critical for synthesizing chiral drugs like protease inhibitors, where stereochemistry dictates target engagement .
Protecting Group Strategies
- Boc Group : The target’s Boc group is removed under mild acidic conditions (e.g., trifluoroacetic acid), making it ideal for stepwise synthesis .
- Cbz Group: Requires hydrogenolysis, limiting compatibility with reducible functional groups .
- Dual Protection : Compounds like 1-Boc-4-Cbz-piperazine-2-carboxylic acid enable orthogonal deprotection, facilitating complex synthetic routes .
Physicochemical Properties
- Solubility : The target compound’s Boc group enhances lipophilicity, favoring organic-phase reactions, while the carboxylic acid improves aqueous solubility at physiological pH.
- Stability : Boc-protected derivatives are stable under basic conditions but degrade in strong acids, whereas Cbz-protected analogs are stable in acids but sensitive to reducing environments .
Pharmacological Relevance
- Anticancer Agents: Piperazine-pyridazinone derivatives demonstrate cytotoxic activity via kinase inhibition .
Biological Activity
(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 241.31 g/mol. Its structure includes a piperazine ring, which is known for its versatility in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁N₂O₄ |
| Molecular Weight | 241.31 g/mol |
| CAS Number | 149818-98-4 |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available piperazine derivatives.
- Protection : The amino group is protected using a suitable protecting group.
- Carboxylation : The carboxylic acid group is introduced at the 2-position through a carboxylation reaction.
- Deprotection : The protecting group is removed under acidic conditions to yield the final product.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives, including those similar to this compound, reported strong activity against several bacterial strains such as E. coli and Pseudomonas aeruginosa .
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro assays revealed that derivatives of piperazine, including the target compound, showed cytotoxic effects against various cancer cell lines, such as human colorectal adenocarcinoma and murine mammary carcinoma . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells.
Enzyme Inhibition
A notable feature of this compound is its ability to inhibit key enzymes involved in neurodegenerative diseases. Research highlights its role as a competitive inhibitor of acetylcholinesterase (AChE), with Ki values indicating potent activity . This suggests potential applications in treating conditions like Alzheimer's disease.
Case Studies
- Case Study on Antimicrobial Activity : A series of synthesized piperazine derivatives were tested for antimicrobial efficacy. The results demonstrated that compounds with structural similarities to this compound exhibited notable inhibition zones against pathogenic bacteria .
- Case Study on Cytotoxicity : In a study assessing the cytotoxic effects of various piperazine derivatives, it was found that this compound led to significant reductions in cell viability in cancerous cell lines, indicating its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
